molecular formula C12H15NO7S B11826149 (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol

Cat. No.: B11826149
M. Wt: 317.32 g/mol
InChI Key: XDDKZJBTTWXKAI-OZRWLHRGSA-N
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Description

The compound (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol is a complex organic molecule with a variety of functional groups, including hydroxyl, nitrophenoxy, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:

    Formation of the oxane ring: This can be achieved through a cyclization reaction involving a suitable diol and an epoxide.

    Introduction of the hydroxymethyl group: This step often involves the use of formaldehyde or a similar reagent under basic conditions.

    Attachment of the 4-nitrophenoxy group: This can be done through a nucleophilic substitution reaction, where a nitrophenol derivative reacts with a suitable leaving group on the oxane ring.

    Addition of the sulfanyl group: This step typically involves the use of a thiol reagent under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The sulfanyl group can be substituted with other nucleophiles, such as halides or alkoxides, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.

    Substitution: Halides, alkoxides, or other nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted oxane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biology, this compound may be used as a probe to study biochemical pathways involving sulfanyl and nitrophenoxy groups. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules.

Medicine

In medicine, this compound has potential applications as a drug candidate or a precursor for drug development. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic research.

Industry

In industry, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its functional groups enable it to participate in polymerization reactions and other industrial processes.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, the nitrophenoxy group can participate in aromatic interactions, and the sulfanyl group can engage in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-aminophenoxy)-5-sulfanyloxane-3,4-diol: Similar structure but with an amino group instead of a nitro group.

    (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-5-sulfanyloxane-3,4-diol: Similar structure but with a methoxy group instead of a nitro group.

    (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-chlorophenoxy)-5-sulfanyloxane-3,4-diol: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The uniqueness of (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions

Properties

Molecular Formula

C12H15NO7S

Molecular Weight

317.32 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol

InChI

InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(21)12(20-8)19-7-3-1-6(2-4-7)13(17)18/h1-4,8-12,14-16,21H,5H2/t8-,9-,10+,11-,12?/m1/s1

InChI Key

XDDKZJBTTWXKAI-OZRWLHRGSA-N

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)S

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)S

Origin of Product

United States

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